molecular formula C11H16N4 B13536935 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile

Cat. No.: B13536935
M. Wt: 204.27 g/mol
InChI Key: ZUOHDQZCCJDJTP-UHFFFAOYSA-N
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Description

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentylamino group, two methyl groups, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the pyrazole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

    Cyclopentylamino Substitution: The final step involves the substitution of a cyclopentylamino group onto the pyrazole ring. This can be achieved by reacting the intermediate compound with cyclopentylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides or hydroxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-(cyclopentylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H16N4/c1-8-10(7-12)11(15(2)14-8)13-9-5-3-4-6-9/h9,13H,3-6H2,1-2H3

InChI Key

ZUOHDQZCCJDJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)NC2CCCC2)C

Origin of Product

United States

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